An In-Depth Technical Guide to 3,3-Dimethylpyrrolidine-2,5-dione: Chemical Properties, Structure, and Therapeutic Potential
An In-Depth Technical Guide to 3,3-Dimethylpyrrolidine-2,5-dione: Chemical Properties, Structure, and Therapeutic Potential
Introduction
The pyrrolidine-2,5-dione, or succinimide, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide provides a comprehensive technical overview of a specific derivative, 3,3-Dimethylpyrrolidine-2,5-dione (also known as 3,3-dimethylsuccinimide), a compound of significant interest for researchers, scientists, and professionals in drug development. While extensive data exists for the broader succinimide class, this document consolidates the known information on the 3,3-dimethyl substituted variant and provides expert insights into its chemical characteristics and potential applications.
Chemical Properties and Molecular Structure
3,3-Dimethylpyrrolidine-2,5-dione possesses a central five-membered ring containing a nitrogen atom and two carbonyl groups at positions 2 and 5. The key feature of this molecule is the gem-dimethyl substitution at the C3 position.
Physicochemical Properties
While specific experimental data for the melting point, boiling point, and solubility of 3,3-Dimethylpyrrolidine-2,5-dione are not widely reported in readily accessible literature, we can infer its properties based on related succinimide structures. The parent compound, succinimide, is a white solid with a melting point of 123-125 °C and is soluble in water and ethanol.[3] The introduction of two methyl groups at the C3 position is expected to influence these properties.
| Property | Value | Source/Comment |
| CAS Number | 3437-29-4 | [4] |
| Molecular Formula | C₆H₉NO₂ | [5] |
| Molecular Weight | 127.14 g/mol | [5] |
| IUPAC Name | 3,3-dimethylpyrrolidine-2,5-dione | |
| Synonyms | 3,3-dimethylsuccinimide | |
| Appearance | Expected to be a white to off-white solid | Inferred from related compounds. |
| Melting Point | Not experimentally determined in searched literature. | |
| Boiling Point | Not experimentally determined in searched literature. | |
| Solubility | Expected to have moderate solubility in polar organic solvents. | Inferred from structural similarity to other succinimides. |
Structural Analysis
The five-membered ring of succinimide derivatives is nearly planar.[6] The presence of the gem-dimethyl group at the C3 position introduces steric bulk, which can influence the conformation of the ring and how the molecule interacts with biological targets. The two carbonyl groups are key features for hydrogen bonding and other intermolecular interactions.
Spectroscopic Profile
¹H NMR Spectroscopy (Predicted):
-
-CH₃ (gem-dimethyl): A singlet integrating to 6 protons. The chemical shift would likely be in the range of 1.2-1.5 ppm.
-
-CH₂-: A singlet integrating to 2 protons, corresponding to the methylene group at the C4 position. This peak is expected to appear around 2.7-2.9 ppm, similar to the methylene protons in succinimide itself.[7]
-
-NH-: A broad singlet for the imide proton, the chemical shift of which would be concentration and solvent-dependent, but likely in the range of 8-11 ppm.
¹³C NMR Spectroscopy (Predicted):
-
-C=O (imide carbonyls): Two signals in the downfield region, typically around 175-180 ppm.
-
C(CH₃)₂ (quaternary carbon): A signal for the C3 carbon, expected in the range of 35-45 ppm.
-
-CH₂- (methylene carbon): A signal for the C4 carbon, likely around 30-40 ppm.
-
-CH₃ (methyl carbons): A signal for the two equivalent methyl carbons, expected in the range of 20-30 ppm.
Infrared (IR) Spectroscopy (Expected): The IR spectrum would be dominated by the characteristic vibrations of the succinimide ring.
-
N-H stretch: A broad band around 3200 cm⁻¹.
-
C=O stretch (asymmetric and symmetric): Two strong absorption bands in the region of 1700-1800 cm⁻¹. For succinimide itself, these appear around 1716 cm⁻¹ and 1791 cm⁻¹.[2]
-
C-N stretch: Bands in the region of 1100-1300 cm⁻¹.
Mass Spectrometry (Expected Fragmentation): Upon electron ionization, the molecular ion peak [M]⁺ at m/z = 127 would be expected. Common fragmentation pathways for cyclic imides involve the loss of CO, as well as cleavage of the ring. The gem-dimethyl group could lead to the loss of a methyl radical (CH₃•) resulting in a fragment at m/z = 112, or the loss of an ethyl group.
Synthesis of 3,3-Dimethylpyrrolidine-2,5-dione
The synthesis of succinimides is well-established, with common methods involving the reaction of a corresponding succinic anhydride or succinic acid with ammonia or a primary amine.[8] A plausible and efficient synthesis of 3,3-Dimethylpyrrolidine-2,5-dione would involve the reaction of 3,3-dimethylsuccinic anhydride with a source of ammonia, such as urea.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 3,3-Dimethylpyrrolidine-2,5-dione.
Detailed Experimental Protocol (Proposed)
Objective: To synthesize 3,3-Dimethylpyrrolidine-2,5-dione from 3,3-dimethylsuccinic anhydride and urea.
Materials:
-
3,3-Dimethylsuccinic anhydride
-
Urea
-
Round-bottom flask
-
Heating mantle with stirrer
-
Condenser
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine 3,3-dimethylsuccinic anhydride (1.0 equivalent) and urea (1.1 equivalents).
-
Heat the mixture with stirring to 180-200 °C. The reaction mixture will melt and effervescence (evolution of CO₂ and NH₃) will be observed.
-
Maintain the temperature for 1-2 hours, or until the effervescence ceases.
-
Allow the reaction mixture to cool to room temperature, at which point it should solidify.
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Characterize the final product by melting point determination and spectroscopic methods (NMR, IR, MS).
Self-Validation: The purity of the synthesized compound can be validated by a sharp melting point and by comparing the obtained spectroscopic data with the predicted values. The absence of starting material peaks in the spectra will confirm the completion of the reaction.
Reactivity and Chemical Transformations
The succinimide ring in 3,3-Dimethylpyrrolidine-2,5-dione offers several sites for chemical modification, making it a versatile scaffold for the synthesis of new derivatives.
-
N-Substitution: The imide proton is acidic (pKa ≈ 9.5 for succinimide) and can be deprotonated with a suitable base.[9] The resulting anion is a good nucleophile and can react with various electrophiles to generate N-substituted derivatives. This is a common strategy to modulate the pharmacological properties of succinimides.
-
Reactions at the Carbonyl Groups: The carbonyl groups can undergo reactions typical of ketones and amides, although they are generally less reactive due to delocalization of the nitrogen lone pair.
-
Alpha-Carbon Chemistry: While the C3 position is fully substituted in this case, the C4 methylene protons are weakly acidic and can potentially be involved in condensation reactions under strong basic conditions.
Applications in Drug Development and Biological Activity
The succinimide core is a well-established pharmacophore, particularly in the field of central nervous system (CNS) disorders. The biological activity of succinimide derivatives is highly dependent on the nature and position of substituents on the ring.
Anticonvulsant Potential
The primary mechanism of action for many succinimide anticonvulsants is the blockade of low-voltage-activated T-type calcium channels in thalamic neurons.[2] These channels are implicated in the generation of the characteristic spike-and-wave discharges observed in absence seizures.
Caption: Mechanism of action of succinimide anticonvulsants.
Studies on various 3-substituted and 3,3-disubstituted succinimides have shown that small alkyl groups at the C3 position are often optimal for anti-absence seizure activity.[2] Therefore, it is highly probable that 3,3-Dimethylpyrrolidine-2,5-dione exhibits anticonvulsant properties. Further preclinical evaluation in models such as the pentylenetetrazol (scPTZ) induced seizure model would be necessary to confirm this.
Anticancer and Other Activities
Beyond their anticonvulsant effects, succinimide derivatives have been investigated for a wide range of other biological activities, including:
-
Anticancer Activity: Several studies have reported the cytotoxic effects of novel succinimide derivatives against various cancer cell lines.[10] The mechanism of action can vary but may involve the induction of apoptosis.
-
Anti-inflammatory Activity: Some pyrrolidine-2,5-dione derivatives have shown potential as anti-inflammatory agents.
-
Antimicrobial Activity: The succinimide scaffold has also been explored for the development of new antimicrobial agents.[11]
The specific biological profile of 3,3-Dimethylpyrrolidine-2,5-dione in these therapeutic areas remains to be fully elucidated and presents a promising avenue for future research.
Conclusion
3,3-Dimethylpyrrolidine-2,5-dione is a structurally simple yet intriguing molecule with significant potential for drug discovery and development. While specific experimental data for this compound is somewhat limited in the public domain, its chemical properties and biological activities can be reasonably inferred from the extensive knowledge base of the succinimide class of compounds. Its straightforward synthesis and the versatility of the succinimide scaffold for chemical modification make it an attractive starting point for the design of new therapeutic agents, particularly in the realm of anticonvulsants and potentially in oncology and infectious diseases. Further experimental investigation into the precise physicochemical properties, spectroscopic characterization, and pharmacological profile of 3,3-Dimethylpyrrolidine-2,5-dione is warranted to fully unlock its therapeutic potential.
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